molecular formula C15H20ClNO2 B13668951 1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13668951
M. Wt: 281.78 g/mol
InChI Key: ZHCVEFJHHJZOCR-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates . The presence of the tert-butyl and chlorophenyl groups in this compound further modifies its chemical and biological properties, making it a valuable molecule for various applications.

Chemical Reactions Analysis

1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H20ClNO2/c1-15(2,3)17-8-12(13(9-17)14(18)19)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,18,19)

InChI Key

ZHCVEFJHHJZOCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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